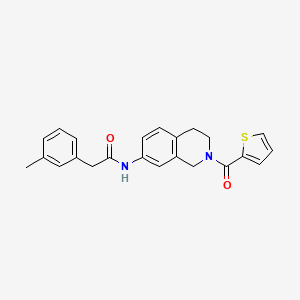

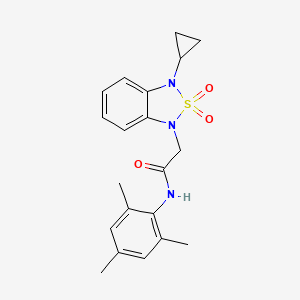

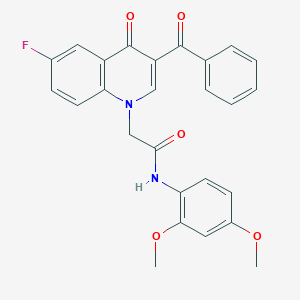

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(1H-pyrazol-1-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The study of benzamide derivatives, including molecules with pyrrolidine and pyrazole groups, is significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. These compounds often serve as key intermediates in the synthesis of various bioactive molecules, including potential treatments for diseases like diabetes, cancer, and neurological disorders.

Synthesis Analysis

The synthesis of related benzamide derivatives typically involves multi-step organic reactions, starting from simple precursors. For example, Park et al. (2014) synthesized novel heteroaryl-containing benzamide derivatives using an in vitro assay measuring increases in glucose uptake and glucokinase activity stimulated by glucose in rat hepatocytes (Park et al., 2014). Such processes may involve reactions like N-alkylation, amide coupling, and heterocycle formation.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often elucidated using spectroscopic methods, including NMR and X-ray crystallography. The structure-activity relationship (SAR) studies help in understanding how different substitutions on the benzamide scaffold affect the biological activity and molecular interactions of these compounds.

Chemical Reactions and Properties

Benzamide derivatives can undergo various chemical reactions, including cycloadditions, rearrangements, and nucleophilic substitutions, depending on their functional groups. For instance, Liu et al. (2014) reported the synthesis of N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives by 1,3-dipolar cycloaddition of azomethine imines with azlactones and subsequent rearrangement (Liu et al., 2014).

科学的研究の応用

Synthesis and High-Yield Production

- The synthesis of related benzamides and their precursors has been optimized for high yield and efficiency, demonstrating the potential for large-scale production of these compounds for research and therapeutic applications (Bobeldijk et al., 1990).

Biological Evaluation and Mechanism of Action

- Novel benzamides bearing the pyrazole or indazole nucleus have been synthesized and evaluated for their antiproliferative activity against human lung carcinoma cells. Preliminary tests indicate that some compounds, such as those with ethyl 5-(4-substituted benzamido)-1-phenyl-1H-pyrazole-4-carboxylates, show promising activity, with mechanisms involving the activation of the intrinsic apoptotic pathway and TRAIL-inducing death pathways (Raffa et al., 2019).

Potential Applications in Diabetes Treatment

- Heteroaryl-containing benzamide derivatives have been identified as potent glucokinase activators, demonstrating significant potential for the treatment of type 2 diabetes mellitus. These compounds have shown to enhance glucose uptake and reduce blood glucose levels without evidence of hypoglycemia risk, suggesting their utility as novel therapeutic agents (Park et al., 2014).

Antiviral Activity

- Benzamide-based 5-aminopyrazoles and their derivatives exhibit significant anti-influenza A virus activities, highlighting their potential as antiviral agents. Some compounds have demonstrated notable viral reduction against the H5N1 subtype, suggesting their usefulness in addressing bird flu outbreaks (Hebishy et al., 2020).

Antitumor and Antioxidant Activities

- Certain benzamide derivatives have been synthesized and evaluated for their anticancer and antioxidant activities. These compounds have shown moderate to good activity against various human cancer cell lines, with some showing promising antioxidant activities. This indicates their potential utility in the development of new anticancer therapies (Mohan et al., 2021).

特性

IUPAC Name |

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-pyrazol-1-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4/c23-16-5-6-17(24)21(16)10-12-26-11-8-19-18(25)14-3-1-4-15(13-14)22-9-2-7-20-22/h1-4,7,9,13H,5-6,8,10-12H2,(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNPDASRUVYSKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC(=CC=C2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(E)-3,3,3-Trifluoroprop-1-enyl]aniline](/img/structure/B2493470.png)

![3-{[(2,5-Dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2493475.png)

![N-(2-ethylphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide](/img/structure/B2493478.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2493480.png)

![4-methyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B2493481.png)